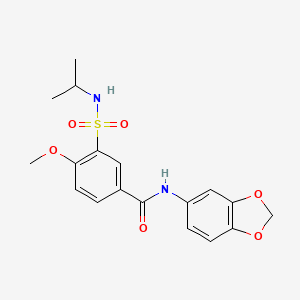
N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide is a complex organic compound that features a benzodioxole moiety, a methoxy group, and a sulfamoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the methoxy group, and the attachment of the sulfamoyl group. One common method involves the following steps:
Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized via a Pd-catalyzed C-N cross-coupling reaction using 5-bromo-benzo dioxole, PdCl2, xantphos, and Cs2CO3 in 1,4-dioxane at 130°C.
Introduction of Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using ethyl bromoacetate and NaH in DMF at 50°C for 2 hours.
Attachment of Sulfamoyl Group: The sulfamoyl group can be attached using a Pd-catalyzed amination reaction with fused heteroaryl amines, Pd2(dba)3, BINAP, and Cs2CO3 in toluene at reflux for 24 hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, catalysts like Pd or Cu, temperatures around 40-60°C.
Reduction: NaBH4 or LiAlH4, solvents like ethanol or THF, temperatures around 0-25°C.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, solvents like DMF or DMSO, temperatures around 50-100°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, leading to mitotic blockade and induction of apoptosis in cancer cells . This mechanism is similar to that of other known antitubulin agents, which disrupt microtubule dynamics and prevent cell division.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also feature a benzodioxole moiety and have been studied for their anticancer activity.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds incorporate the benzodioxole subunit and have shown various biological activities, including antitumor and antimicrobial properties.
Uniqueness
N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells makes it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-11(2)20-27(22,23)17-8-12(4-6-15(17)24-3)18(21)19-13-5-7-14-16(9-13)26-10-25-14/h4-9,11,20H,10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXBLSJTLVDKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
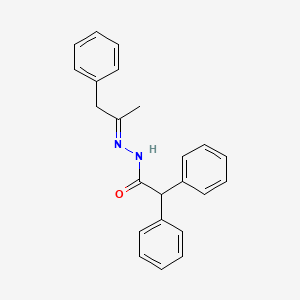
![3,5-dimethoxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B7715148.png)
![2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-methylbenzamide](/img/structure/B7715168.png)
![N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B7715174.png)
![2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7715181.png)
![4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B7715187.png)
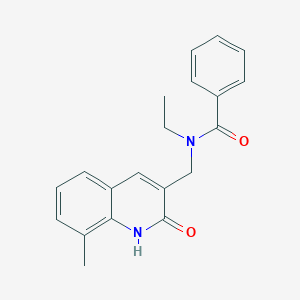
![1-Phenyl-4-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl}piperazine](/img/structure/B7715207.png)
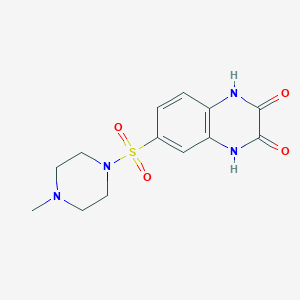
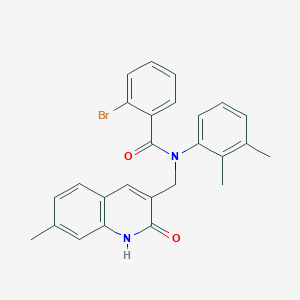
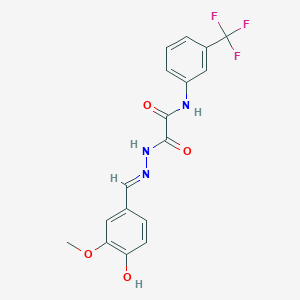
![2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B7715234.png)
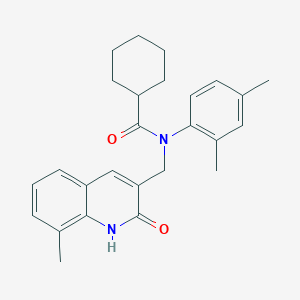
![4-fluoro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715246.png)
